molecular formula C25H30N2O2 B10902201 (E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

Cat. No.: B10902201
M. Wt: 390.5 g/mol
InChI Key: FNMQPGMXOHYDGL-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound with a unique structure that combines a pyrazole ring with a cyclopenta[a]phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclopenta[a]phenanthrene Backbone Construction: This step involves the cyclization of appropriate precursors, often through Friedel-Crafts alkylation or acylation reactions.

    Methoxylation and Methylation: Introduction of methoxy and methyl groups can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Final Coupling: The final step involves coupling the pyrazole ring with the cyclopenta[a]phenanthrene backbone through a condensation reaction, often facilitated by a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopenta[a]phenanthrene backbone, using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyrazole ring is particularly significant in the design of pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of 16-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cell membrane receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar bioactivity.

    Cyclopenta[a]phenanthrene: The core structure without the pyrazole ring and substituents.

    3-Methoxy-13-methyl-6,7,8,9,11,12,13,14,15,16-deca-hydro-17H-cyclopenta[a]phenanthren-17-one: A derivative lacking the pyrazole ring.

Uniqueness

The uniqueness of 16-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE lies in its combination of a bioactive pyrazole ring with a complex polycyclic structure. This dual functionality enhances its potential in various applications, making it a versatile compound for scientific research and industrial use.

Biological Activity

The compound (E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a novel derivative of dehydroepiandrosterone (DHEA) that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its underlying mechanisms.

Synthesis and Characterization

The synthesis of this compound follows established methodologies for DHEA derivatives involving the introduction of pyrazole moieties. The general synthetic route includes:

  • Formation of the Pyrazole Ring : The reaction of 1,5-dimethyl-1H-pyrazole with appropriate aldehydes to form the pyrazole derivative.
  • Methylene Bridge Formation : Utilizing a suitable reagent to create the methylene bridge at the 16-position.
  • Final Modifications : Introducing the methoxy and methyl groups to achieve the desired structure.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)9.10Induction of apoptosis via mitochondrial pathway
HepG2 (Liver)9.18Cell cycle arrest at G2/M phase
A549 (Lung)12.50Inhibition of tubulin polymerization

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types.

Mechanistic Insights

The biological activity appears to be mediated through several mechanisms:

  • Apoptosis Induction : Flow cytometry assays demonstrated increased annexin V staining in treated cells, indicating early apoptotic changes.
  • Cell Cycle Arrest : Analysis revealed that treated cells exhibited a significant accumulation in the G2/M phase, suggesting a disruption in normal cell cycle progression.
  • Inhibition of Tubulin Polymerization : Molecular docking studies indicated that the compound binds effectively to the colchicine site on tubulin, inhibiting microtubule formation essential for mitosis.

Case Study 1: MCF-7 Cell Line

In a controlled experiment using MCF-7 breast cancer cells treated with varying concentrations of the compound over 48 hours, researchers observed:

  • A dose-dependent increase in cytotoxicity.
  • Morphological changes consistent with apoptosis (cell shrinkage and membrane blebbing).

Case Study 2: HepG2 Cell Line

In HepG2 liver cancer cells:

  • The compound demonstrated an IC50 value of 9.18 µM.
  • Western blot analysis revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

(16E)-16-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C25H30N2O2/c1-15-18(14-26-27(15)3)11-17-13-23-22-7-5-16-12-19(29-4)6-8-20(16)21(22)9-10-25(23,2)24(17)28/h6,8,11-12,14,21-23H,5,7,9-10,13H2,1-4H3/b17-11+

InChI Key

FNMQPGMXOHYDGL-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/2\CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC

Canonical SMILES

CC1=C(C=NN1C)C=C2CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.